![molecular formula C25H25N5O3S B6563551 4-methoxy-3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946219-76-7](/img/structure/B6563551.png)

4-methoxy-3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

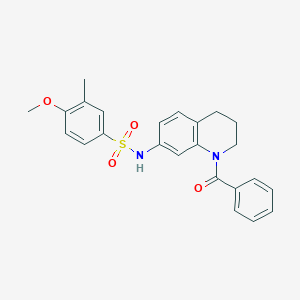

“4-methoxy-3-methyl-N-(4-{[4-methyl-6-(phenylamino)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide” is a compound used for scientific research . It is also known by registry numbers ZINC000017011352 . This compound is available from suppliers including ChemDiv, Inc., and Life Chemicals Inc .

Synthesis Analysis

The synthesis of similar compounds has been reported to involve the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . NaBH4 is a powerful reducing agent that has been used for the reduction of different functional groups . It does not affect reducible substituents such as nitro and chloride during the reduction process .Molecular Structure Analysis

The molecular structures of similar compounds have been reported to consist of asymmetric units in orthorhombic and monoclinic crystal systems . The molecular structures of these compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been reported to include Diels–Alder reactions . For example, a reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .Scientific Research Applications

- Targeted Kinase Inhibition : The compound’s phenylamino-pyrimidine moiety suggests potential kinase inhibition. Researchers explore its activity against specific kinases implicated in diseases like cancer and inflammation .

- Sulfonylurea Derivatives : Investigate its role as a sulfonylurea derivative. Notably, it forms during the photocatalytic decomposition of sulfonylurea herbicides .

- Transition Metal-Catalyzed Reactions : Given its aromatic sulfonamide group, explore its reactivity in transition metal-catalyzed processes. For instance, it could participate in Suzuki–Miyaura cross-coupling reactions .

Medicinal Chemistry and Drug Development

Organic Synthesis

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes

Mode of Action

It’s known that similar compounds can inhibit certain enzymes and bind with high affinity to multiple receptors . The exact interaction of this compound with its targets and the resulting changes would require further investigation.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these activities would depend on the specific pathways involved.

Result of Action

Similar compounds have been found to have a broad range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

properties

IUPAC Name |

N-[4-[(4-anilino-6-methylpyrimidin-2-yl)amino]phenyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O3S/c1-17-15-22(13-14-23(17)33-3)34(31,32)30-21-11-9-20(10-12-21)28-25-26-18(2)16-24(29-25)27-19-7-5-4-6-8-19/h4-16,30H,1-3H3,(H2,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVIKVJMSAUBJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)C)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6563498.png)

![N-(4-bromo-2-methylphenyl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B6563505.png)

![N-(4-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6563513.png)

![N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6563525.png)

![4-methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide](/img/structure/B6563532.png)

![N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6563537.png)

![2-[4-(4-methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine](/img/structure/B6563540.png)

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6563549.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6563559.png)

![4-methoxy-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6563562.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxy-3-methylbenzene-1-sulfonamide](/img/structure/B6563568.png)